N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylphenyl group, a methoxy-methylphenyl group, and an imidazole ring connected through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a precursor such as 2-methoxy-5-methylbenzaldehyde, the imidazole ring can be formed through a condensation reaction with an appropriate amine and a source of sulfur.
Acetylation: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the acetylphenyl group with the imidazole derivative through a sulfanyl linkage, often using a thiol reagent and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the acetyl group, potentially leading to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving imidazole derivatives.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The acetylphenyl and methoxy-methylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(4-acetylphenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with the specific positioning of these groups, may confer unique properties to “N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide,” such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-9-19(27-3)18(12-14)24-11-10-22-21(24)28-13-20(26)23-17-7-5-16(6-8-17)15(2)25/h4-12H,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOAMINVVAABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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